molecular formula C16H22BrClN2O B6661123 N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(2-bromophenyl)-N-methylacetamide;hydrochloride

N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(2-bromophenyl)-N-methylacetamide;hydrochloride

Cat. No.: B6661123
M. Wt: 373.7 g/mol
InChI Key: GNFIJRIIDOWWFN-UHFFFAOYSA-N
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Description

N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(2-bromophenyl)-N-methylacetamide;hydrochloride is a complex organic compound featuring a bicyclic structure with a bromophenyl group and a methylated amide group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 8-azabicyclo[3.2.1]octan-3-ol and 2-bromophenylacetic acid.

  • Reaction Steps: The process involves the formation of an amide bond between the amine group of 8-azabicyclo[3.2.1]octan-3-ol and the carboxylic acid group of 2-bromophenylacetic acid. This is followed by methylation of the amide nitrogen.

  • Conditions: The reaction is usually carried out in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide) and a base such as triethylamine.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors with precise temperature and pressure control to ensure consistent product quality.

  • Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the bromophenyl group.

  • Reduction: Reduction reactions can be performed on the amide group to yield the corresponding amine.

  • Substitution: Substitution reactions at the bromine atom are common, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like KMnO₄ (Potassium permanganate) or CrO₃ (Chromium trioxide) are used.

  • Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

  • Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Bromobenzene derivatives.

  • Reduction Products: 8-azabicyclo[3.2.1]octan-3-ylamine derivatives.

  • Substitution Products: Various substituted phenyl derivatives.

Properties

IUPAC Name

N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(2-bromophenyl)-N-methylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O.ClH/c1-19(14-9-12-6-7-13(10-14)18-12)16(20)8-11-4-2-3-5-15(11)17;/h2-5,12-14,18H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFIJRIIDOWWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC2CCC(C1)N2)C(=O)CC3=CC=CC=C3Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes. Medicine: Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism involves binding to these targets, leading to a cascade of biochemical events that result in the desired biological or chemical outcome.

Comparison with Similar Compounds

  • 8-azabicyclo[3.2.1]octan-3-ol: A closely related compound with similar structural features.

  • 2-bromophenylacetic acid: A simpler precursor used in the synthesis of the target compound.

Uniqueness: N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(2-bromophenyl)-N-methylacetamide;hydrochloride stands out due to its complex bicyclic structure and the presence of both bromophenyl and methylated amide groups, which contribute to its unique chemical and biological properties.

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